(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol
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Overview
Description
(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and a methanol group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol under acidic conditions to form the corresponding ether. This intermediate is then reduced to the desired methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde or 3-bromo-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: Formation of 3-bromo-4-(2,2,2-trifluoroethoxy)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,2,2-trifluoroacetophenone: Similar structure but with a ketone group instead of a methanol group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Similar structure but lacks the hydroxyl group.
Uniqueness
(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is unique due to the presence of both a trifluoroethoxy group and a methanol group on the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-3,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWFEPPZYROWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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